molecular formula C9H10BrNO3 B2916143 Methyl 5-bromo-2-methoxy-6-methylnicotinate CAS No. 1235741-62-4

Methyl 5-bromo-2-methoxy-6-methylnicotinate

Cat. No.: B2916143
CAS No.: 1235741-62-4
M. Wt: 260.087
InChI Key: WHKQQYWEAPWZQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-bromo-2-methoxy-6-methylnicotinate is an organic compound with the molecular formula C9H10BrNO3 It is a derivative of nicotinic acid and features a bromine atom, a methoxy group, and a methyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-bromo-2-methoxy-6-methylnicotinate typically involves the bromination of 6-methoxynicotinic acid followed by esterification. One common method includes the following steps:

    Bromination: 6-methoxynicotinic acid is treated with bromine in acetic acid at elevated temperatures to introduce the bromine atom at the 5-position.

    Esterification: The resulting brominated product is then esterified using methanol and a suitable acid catalyst to form the methyl ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Bromination: Large quantities of 6-methoxynicotinic acid are brominated using bromine in a controlled environment.

    Continuous Esterification: The brominated intermediate is continuously esterified in a reactor with methanol and an acid catalyst, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-bromo-2-methoxy-6-methylnicotinate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group can be reduced to an amine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products:

    Nucleophilic Substitution: Formation of substituted nicotinates.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

Scientific Research Applications

Methyl 5-bromo-2-methoxy-6-methylnicotinate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-methoxy-6-methylnicotinate involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • Methyl 5-bromo-6-methoxynicotinate
  • Methyl 5-bromo-3-methoxypicolinate
  • Methyl 2-(acetyloxy)-6-bromo-3-methoxybenzoate

Comparison: Methyl 5-bromo-2-methoxy-6-methylnicotinate is unique due to the specific positioning of the bromine and methoxy groups on the pyridine ring. This positioning influences its reactivity and binding properties, making it distinct from other similar compounds. For example, Methyl 5-bromo-6-methoxynicotinate has the methoxy group at a different position, leading to different chemical behavior and applications.

Properties

IUPAC Name

methyl 5-bromo-2-methoxy-6-methylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO3/c1-5-7(10)4-6(9(12)14-3)8(11-5)13-2/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHKQQYWEAPWZQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=N1)OC)C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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